[(1S,2S,5S,7R,8S,10S,11R,15R)-7-acetyloxy-9,15-dihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-10-yl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1S,2S,5S,7R,8S,10S,11R,15R)-7-acetyloxy-9,15-dihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[76215,801,1102,8]octadecan-10-yl] acetate is a complex organic compound characterized by its unique pentacyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,2S,5S,7R,8S,10S,11R,15R)-7-acetyloxy-9,15-dihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[76215,801,1102,8]octadecan-10-yl] acetate typically involves multi-step organic synthesis techniquesSpecific reaction conditions, including temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound while maintaining consistent quality .
Chemical Reactions Analysis
Types of Reactions
[(1S,2S,5S,7R,8S,10S,11R,15R)-7-acetyloxy-9,15-dihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-10-yl] acetate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to convert carbonyl groups to hydroxyl groups.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions, including temperature, pH, and solvent choice, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones, while substitution of the acetoxy groups can result in the formation of amides or thioesters .
Scientific Research Applications
[(1S,2S,5S,7R,8S,10S,11R,15R)-7-acetyloxy-9,15-dihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-10-yl] acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(1S,2S,5S,7R,8S,10S,11R,15R)-7-acetyloxy-9,15-dihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-10-yl] acetate involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and acetoxy groups allow it to form hydrogen bonds and other interactions with proteins, enzymes, and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- [(1S,2S,5R,7R,8S,9S,10S,11R,15R)-7,10-diacetyloxy-9-hydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-15-yl] acetate
- [(1S,2S,5R,6R,8S,9R,10S,11R,12S,13S,15R)-9,10,13,15-tetrahydroxy-6,12-dimethyl-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-12-yl] acetate
Uniqueness
[(1S,2S,5S,7R,8S,10S,11R,15R)-7-acetyloxy-9,15-dihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-10-yl] acetate is unique due to its specific arrangement of functional groups and its pentacyclic structure.
Properties
Molecular Formula |
C24H34O7 |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
[(1S,2S,5S,7R,8S,10S,11R,15R)-7-acetyloxy-9,15-dihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-10-yl] acetate |
InChI |
InChI=1S/C24H34O7/c1-12-15-6-7-16-22-11-29-24(28,23(16,10-15)19(12)30-13(2)25)20(31-14(3)26)18(22)21(4,5)9-8-17(22)27/h15-20,27-28H,1,6-11H2,2-5H3/t15-,16-,17+,18+,19+,20-,22+,23-,24?/m0/s1 |
InChI Key |
GLBRPJYMFLHADY-HPDGYRMISA-N |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H]2[C@@]3(COC1([C@]45[C@H]3CC[C@@H](C4)C(=C)[C@H]5OC(=O)C)O)[C@@H](CCC2(C)C)O |
Canonical SMILES |
CC(=O)OC1C2C(CCC(C23COC1(C45C3CCC(C4)C(=C)C5OC(=O)C)O)O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.